molecular formula C18H19N5O2 B2371340 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421473-57-5

2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2371340
CAS RN: 1421473-57-5
M. Wt: 337.383
InChI Key: XFHBYVWMGRRITA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a chemical compound that has been of great interest to researchers due to its potential pharmacological properties. This compound is a pyrimidine derivative and belongs to the class of benzamide compounds that have been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) focuses on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited COX-1/COX-2 inhibition, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines. Some compounds showed selective cytotoxicity to cancer cells over normal cells, indicating potential in cancer treatment (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

  • Cytotoxicity Studies : Research by Hassan, Hafez, & Osman (2014) on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in developing cancer therapies (Hassan, Hafez, & Osman, 2014).

Molecular Docking and Enzyme Inhibition

  • Molecular Docking : The study by Nagaraju et al. also involved molecular docking studies which revealed that the active heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, suggesting mechanisms through which these compounds might exert their antiproliferative activity (Nagaraju et al., 2020).

Novel Therapeutic Agent Synthesis

  • Antiviral Activities : A study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing remarkable anti-avian influenza virus activity. This suggests potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

2-methoxy-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-12(2)22-23(13(11)3)18-19-9-14(10-20-18)21-17(24)15-7-5-6-8-16(15)25-4/h5-10H,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBYVWMGRRITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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